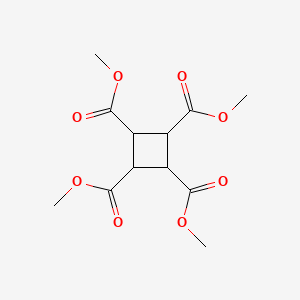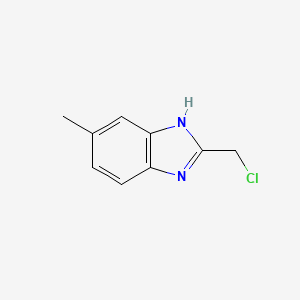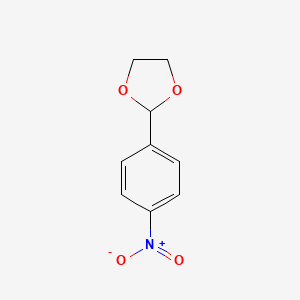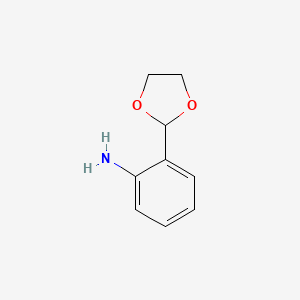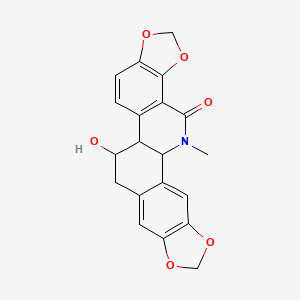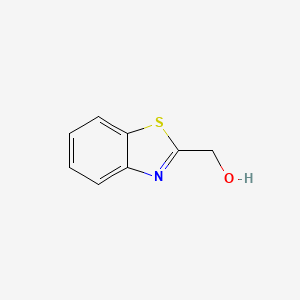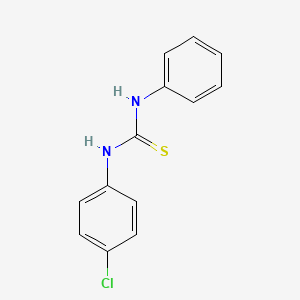
1-(4-Chlorophenyl)-3-phenyl-2-thiourea
Overview
Description
1-(4-Chlorophenyl)-3-phenyl-2-thiourea, also known as CPTPT, is a chemical compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects.
Scientific Research Applications
Enzyme Inhibitors and Mercury Sensors
1-(4-Chlorophenyl)-3-phenyl-2-thiourea has been studied for its potential as an enzyme inhibitor. It has shown significant anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase, which are key enzymes in the nervous system. Additionally, this compound has been explored for its ability to detect toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Synthesis and Characterization with Metal Complexes
Research on 1-(4-Chlorophenyl)-3-phenyl-2-thiourea also includes its synthesis and the formation of complexes with metals like cobalt(II), nickel(II), and copper(II). These studies involve characterizing the compound and its complexes through various spectroscopic methods, contributing valuable insights into its chemical properties and potential applications in coordination chemistry (Ali, 2015).
Antibacterial and Antifungal Activities
This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea exhibit moderate to high antibacterial and antifungal activities. This highlights its potential for developing new antimicrobial agents (Kubba & Rahim, 2018).
Urease Inhibition
Another significant area of research is its application as a urease inhibitor. Derivatives of this compound have shown excellent inhibitory activity against urease, an enzyme linked to several gastrointestinal diseases. This positions it as a potential lead molecule for therapies in this area (Ali et al., 2018).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea derivatives with various biological targets. These studies help in predicting the binding affinity and mode of action of these compounds, aiding in the development of targeted therapeutic agents (Hussain et al., 2020).
Crystal Structure Analysis
The crystal structure of this compound and its derivatives has been extensively studied, providing detailed insights into its molecular geometry and intramolecular interactions. These studies are crucial for understanding the physical and chemical properties of the compound (Saeed & Parvez, 2005).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Mode of Action
For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, paclobutrazol, a compound with a similar chlorophenyl group, has been reported to alter the levels of important plant hormones, affecting the isoprenoid pathway .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Action Environment
For example, pyraclostrobin, a fungicide with a similar chlorophenyl group, is known to be stable in aqueous solution in the dark at pH 4, 5, and 7 .
properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKDKSYCSTBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357493 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
CAS RN |
7392-67-8 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 1-(4-chlorophenyl)-3-phenylthiourea demonstrate any biological activity?
A: Yes, 1-(4-chlorophenyl)-3-phenylthiourea has shown moderate anti-cholinesterase activity. [] While it exhibits activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it displays a preference for AChE. [] Further exploration through molecular docking studies supports these findings and provides insights into its binding interactions with the enzymes. []
Q2: Are there any insights into the structure of 1-(4-chlorophenyl)-3-phenylthiourea?
A: Although 1-(4-chlorophenyl)-3-phenylthiourea itself hasn't had its crystal structure fully elucidated in the provided research, a closely related platinum(II) complex incorporating this compound as a ligand has been characterized using X-ray crystallography. [] This analysis revealed an unexpected chloro-substitution on the complex. [] While this doesn't directly describe the structure of the free compound, it offers valuable insights into its potential coordination behavior and reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



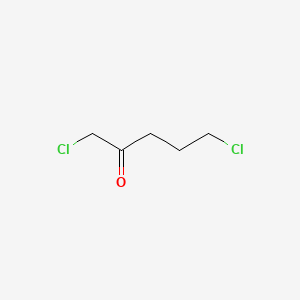

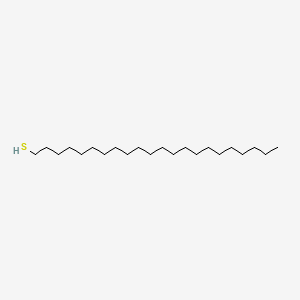
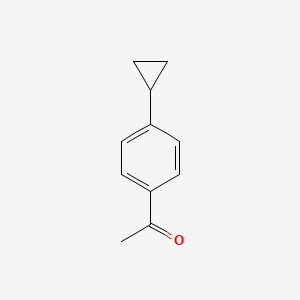
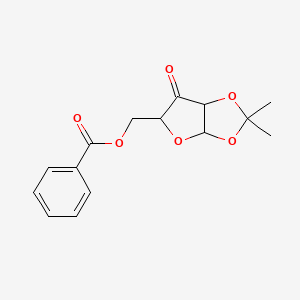

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
